molecular formula C19H19F3N4O3S B15115702 6,7-dimethyl-3-[2-oxo-2-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)ethyl]-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

6,7-dimethyl-3-[2-oxo-2-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)ethyl]-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B15115702
M. Wt: 440.4 g/mol
InChI Key: UAXWFDVYXOMLLP-UHFFFAOYSA-N
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Description

6,7-dimethyl-3-[2-oxo-2-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)ethyl]-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its unique structure, which includes a thiazolo[3,2-a]pyrimidine core, substituted with various functional groups, including a trifluoromethylpyridine moiety

Properties

Molecular Formula

C19H19F3N4O3S

Molecular Weight

440.4 g/mol

IUPAC Name

6,7-dimethyl-3-[2-oxo-2-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]ethyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one

InChI

InChI=1S/C19H19F3N4O3S/c1-10-11(2)24-18-26(17(10)28)12(9-30-18)5-16(27)25-7-14(8-25)29-13-3-4-23-15(6-13)19(20,21)22/h3-4,6,12,14H,5,7-9H2,1-2H3

InChI Key

UAXWFDVYXOMLLP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2N(C1=O)C(CS2)CC(=O)N3CC(C3)OC4=CC(=NC=C4)C(F)(F)F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethyl-3-[2-oxo-2-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)ethyl]-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one involves multiple steps, typically starting with the preparation of the thiazolo[3,2-a]pyrimidine core. This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process and reduce production costs. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6,7-dimethyl-3-[2-oxo-2-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)ethyl]-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts when necessary.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups, enhancing the compound’s properties for specific applications.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6,7-dimethyl-3-[2-oxo-2-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)ethyl]-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidines: Other compounds in this class share the thiazolo[3,2-a]pyrimidine core but differ in their substituents, leading to variations in their properties and applications.

    Trifluoromethylpyridines: Compounds with similar trifluoromethylpyridine moieties may exhibit comparable chemical reactivity and biological activity.

Uniqueness

6,7-dimethyl-3-[2-oxo-2-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)ethyl]-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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